2-(DI-T-Butylphosphino)ethylamine

Description

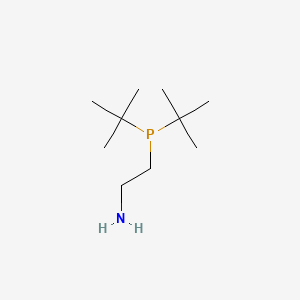

Structure

3D Structure

Properties

IUPAC Name |

2-ditert-butylphosphanylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24NP/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDGRVHIUYIMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCN)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727110 | |

| Record name | 2-(Di-tert-butylphosphanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053658-84-6 | |

| Record name | 2-(Di-tert-butylphosphanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1053658-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Di Tert Butylphosphino Ethylamine

Principal Synthetic Routes and Precursor Utilization

The most common and efficient synthesis of 2-(di-tert-butylphosphino)ethylamine involves the reaction of a metalated di-tert-butylphosphine (B3029888) with a protected aziridine (B145994). This method offers a direct and high-yielding pathway to the desired product.

A primary route utilizes the reaction of lithium di-tert-butylphosphide with N-Boc-aziridine. The synthesis commences with the deprotonation of di-tert-butylphosphine using a strong base, typically an organolithium reagent such as n-butyllithium, to generate the highly nucleophilic lithium di-tert-butylphosphide. This intermediate is then reacted with N-Boc-aziridine, which serves as the two-carbon source and the protected amine precursor. The phosphide (B1233454) attacks the aziridine ring, leading to its opening and the formation of a P-C bond. Subsequent acidic workup removes the Boc protecting group to yield the final product, 2-(di-tert-butylphosphino)ethylamine.

An alternative, though less common, approach involves the direct reaction of di-tert-butylphosphine with a protected 2-aminoethyl halide or sulfonate ester, such as 2-(Boc-amino)ethyl bromide or 2-(Boc-amino)ethyl tosylate. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution. However, this method can be prone to side reactions, including the formation of quaternary phosphonium (B103445) salts.

The key precursors for these syntheses are di-tert-butylphosphine and a protected form of 2-aminoethanol or aziridine. Di-tert-butylphosphine can be prepared through various methods, often starting from phosphorus trichloride (B1173362) and tert-butyl Grignard reagents or tert-butyllithium. The protected amino precursors are readily available commercially or can be synthesized from 2-aminoethanol.

Table 1: Key Precursors for the Synthesis of 2-(Di-tert-butylphosphino)ethylamine

| Precursor | Chemical Structure | Role in Synthesis |

| Di-tert-butylphosphine | P(t-Bu)₂H | Source of the di-tert-butylphosphino group |

| n-Butyllithium | CH₃(CH₂)₃Li | Deprotonating agent for di-tert-butylphosphine |

| N-Boc-aziridine | C₆H₁₁NO₂ | Two-carbon electrophile and protected amine source |

| 2-(Boc-amino)ethyl bromide | C₇H₁₄BrNO₂ | Alternative two-carbon electrophile and protected amine source |

Methodological Considerations in Aminophosphine (B1255530) Ligand Preparation

The preparation of aminophosphine ligands like 2-(di-tert-butylphosphino)ethylamine requires careful consideration of several factors to ensure high yields and purity, primarily due to the air-sensitivity and reactivity of the phosphine (B1218219) moiety.

Inert Atmosphere: Electron-rich phosphines, particularly di-tert-butylphosphine and its derivatives, are highly susceptible to oxidation. Therefore, all synthetic manipulations must be conducted under a strictly inert atmosphere, typically using nitrogen or argon gas and employing Schlenk line or glovebox techniques. The use of degassed solvents is also crucial to prevent oxidation.

Purity of Reagents and Solvents: The success of the synthesis is highly dependent on the purity of the starting materials and solvents. Water and other protic impurities can react with the organolithium reagents and the phosphide intermediates, reducing the yield and leading to the formation of byproducts. Solvents should be rigorously dried and distilled prior to use.

Temperature Control: The deprotonation of di-tert-butylphosphine is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and prevent side reactions. The subsequent reaction with the electrophile may also require careful temperature management to ensure selective bond formation.

Purification: Purification of the final product often involves techniques that are compatible with air-sensitive compounds. Column chromatography on silica (B1680970) gel can be used, but it must be performed under an inert atmosphere. Distillation or crystallization under inert conditions are also common purification methods. The product is often stored as a solution in an inert solvent or as a solid under an inert atmosphere to prevent degradation.

Table 2: Methodological Considerations and Recommended Practices

| Consideration | Recommended Practice | Rationale |

| Air and Moisture Sensitivity | Use of Schlenk line or glovebox; degassed, dry solvents. | Prevents oxidation of the phosphine and reaction with organometallic intermediates. |

| Reagent Purity | Use of freshly distilled or high-purity reagents and solvents. | Minimizes side reactions and improves yield and product purity. |

| Reaction Temperature | Low-temperature control for lithiation and subsequent reactions. | Enhances selectivity and minimizes decomposition of reactive intermediates. |

| Product Purification | Inert atmosphere chromatography, distillation, or crystallization. | Isolates the pure product while preventing degradation. |

| Product Storage | Store under an inert atmosphere as a solution or solid. | Maintains the integrity and reactivity of the ligand over time. |

Coordination Chemistry of 2 Di Tert Butylphosphino Ethylamine

Formation of Transition Metal Complexes with 2-(Di-tert-butylphosphino)ethylamine

The presence of both a phosphorus and a nitrogen atom allows 2-(di-tert-butylphosphino)ethylamine to act as a hybrid ligand, capable of coordinating to a variety of transition metals through either or both donor sites. This adaptability leads to the formation of complexes with diverse geometries and coordination modes.

Ruthenium-Based Complexes and Coordination Modes

Ruthenium, a highly versatile transition metal, readily forms complexes with 2-(di-tert-butylphosphino)ethylamine. One notable example is Dichlorobis[2-(di-tert-butylphosphino)ethylamine]ruthenium(II) . americanelements.comsigmaaldrich.comstrem.comsigmaaldrich.com In this complex, two molecules of the aminophosphine (B1255530) ligand coordinate to a single ruthenium center. While a definitive crystal structure is not widely available in the literature, the stoichiometry suggests an octahedral geometry around the ruthenium atom. The coordination of the ligand can occur in several ways. It may act as a monodentate ligand, coordinating only through the soft phosphine (B1218219) donor, which is typical for soft metal centers like ruthenium(II). Alternatively, it can function as a bidentate P,N-chelating ligand, forming a stable five-membered ring. The specific coordination mode adopted is influenced by factors such as the solvent, the nature of other ligands present, and the reaction conditions.

Another documented ruthenium complex is Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) . This complex features a related tridentate PNP ligand, bis[2-(di-t-butylphosphino)ethyl]amine, highlighting the capacity of aminophosphine scaffolds to stabilize ruthenium in various coordination environments.

Complexation with Other Transition Metals

Beyond ruthenium, 2-(di-tert-butylphosphino)ethylamine and its analogues form stable complexes with a range of other transition metals, including palladium, nickel, and gold.

Palladium Complexes: Palladium(II) complexes with aminophosphine ligands are of significant interest, often exhibiting square planar geometries. For instance, dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a known compound where two phosphine ligands coordinate to the palladium center. sigmaaldrich.com While this complex features a phenyl instead of an ethylamine (B1201723) backbone, it illustrates the affinity of palladium for bulky phosphine donors. The coordination of 2-(di-t-butylphosphino)ethylamine to palladium(II) can be expected to form similar square planar complexes, with the potential for either monodentate P-coordination or bidentate P,N-chelation.

Nickel Complexes: Nickel(II) complexes with ligands containing bulky phosphino (B1201336) groups have also been synthesized. For example, a zwitterionic nickel(II) complex with 1,2-bis-(di-t-butylphosphinomethyl)benzene has been structurally characterized. preprints.org The coordination chemistry of 2-(di-tert-butylphosphino)ethylamine with nickel is anticipated to yield complexes with geometries that can vary between square planar and tetrahedral, depending on the electronic and steric environment.

Gold Complexes: Gold(I) and gold(III) readily form complexes with phosphine ligands. The linear two-coordinate geometry is common for gold(I) complexes, as seen in [Bis(tri-tert-butyl-phosphine)gold(I)] Chloride. researchgate.net Gold(III) typically adopts a square planar geometry, as observed in complexes with ethylenediamine. nih.gov The interaction of 2-(di-tert-butylphosphino)ethylamine with gold would likely involve coordination through the soft phosphine donor, potentially leading to linear gold(I) or square planar gold(III) complexes.

Stereoelectronic Modulation through the Di-tert-butylphosphino Group

The chemical behavior of transition metal complexes is profoundly influenced by the steric and electronic properties of their ligands. The di-tert-butylphosphino group in 2-(di-tert-butylphosphino)ethylamine imparts significant stereoelectronic effects, which can be quantified using Tolman's parameters: the cone angle (θ) and the electronic parameter (χ). weebly.comlibretexts.orgwikipedia.org

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. The two tert-butyl groups on the phosphorus atom result in a large cone angle, creating a sterically demanding environment around the metal center. This steric hindrance can influence the number of ligands that can coordinate to the metal, the geometry of the resulting complex, and the rates of ligand substitution reactions. For comparison, tri(tert-butyl)phosphine, a ligand with three tert-butyl groups, has one of the largest cone angles. libretexts.org

The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the C-O stretching frequency in a standard nickel-carbonyl complex. wikipedia.org Alkyl groups, such as the tert-butyl groups, are strong electron donors. Consequently, the di-tert-butylphosphino group is a strongly electron-donating moiety. This high electron-donating ability increases the electron density on the metal center, which can, in turn, affect the metal's reactivity, for example, by promoting oxidative addition reactions. Proazaphosphatranes, which are also strong electron-donating ligands, have TEP values comparable to that of P(t-Bu)3. weebly.comrsc.org

The combination of significant steric bulk and strong electron-donating properties makes the di-tert-butylphosphino group a powerful tool for modulating the reactivity and stability of transition metal complexes.

Ligand Conformational Dynamics and Their Impact on Coordination

The ethylamine backbone of 2-(di-tert-butylphosphino)ethylamine provides a degree of conformational flexibility that can have a significant impact on its coordination behavior. When the ligand acts in a bidentate P,N-chelating fashion, it forms a five-membered ring. The conformation of this chelate ring is not planar and can exist in different puckered conformations, often described as 'envelope' or 'twist' forms. uq.edu.auacs.orglibretexts.org

In solution, these complexes can exhibit dynamic behavior, with the chelate ring undergoing rapid conformational changes. This dynamic process can be studied using techniques such as variable-temperature NMR spectroscopy. For example, dynamic NMR behavior has been observed in palladium(II) and platinum(II) complexes of the related ligand tris[2-(tert-butylthio)ethyl]amine, indicating that coordination-site exchange can occur, potentially through a five-coordinate intermediate. researchgate.net Such conformational lability can play a crucial role in the catalytic activity of these complexes by facilitating substrate binding and product release.

Catalytic Applications of 2 Di Tert Butylphosphino Ethylamine Derived Complexes

Dehydrogenation and Hydrogenation Catalysis

Complexes incorporating the 2-(di-tert-butylphosphino)ethylamine ligand have demonstrated utility in reactions involving the transfer of hydrogen, a cornerstone of many chemical transformations.

Catalytic Systems for Ammonia-Borane Dehydrocoupling

Ammonia-borane (NH₃·BH₃) has garnered considerable interest as a chemical hydrogen storage material due to its high hydrogen content. The controlled release of hydrogen from ammonia-borane through catalytic dehydrocoupling is a critical area of research. While numerous transition metal complexes have been explored for this purpose, the specific application of complexes derived from 2-(di-tert-butylphosphino)ethylamine in this reaction is not extensively documented in dedicated studies. However, research into related pincer-type ligands containing the di-tert-butylphosphino moiety has shown significant promise. For instance, a ruthenium(II) pincer complex featuring a 2-((di-tert-butylphosphino)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (tBuPNN) ligand has been successfully employed as a catalyst for the dehydrogenation of ammonia-borane. This catalyst, (tBuPNN*)RuH(CO), where the ligand is in its dearomatized anionic form, efficiently releases two equivalents of H₂ per molecule of ammonia-borane at room temperature. The catalytic cycle is believed to involve the cooperative action of the metal center and the ligand framework.

Applications in Other Hydrogenation Reactions

The ability of 2-(di-tert-butylphosphino)ethylamine-derived complexes to facilitate hydrogenation extends beyond dehydrocoupling reactions. These catalysts have been investigated in the hydrogenation of various unsaturated substrates. For example, iron(II) complexes bearing PNN-type ligands, which incorporate a di-tert-butylphosphino group, have been shown to catalyze the hydrogenation of ketones under mild conditions. One such complex, Fe(H)(CO)(MeCN)LPNN (where LPNN = 2-[(di-tert-butylphosphino)methyl]-6-[1-(mesitylimino)ethyl]pyridine), effectively hydrogenates ketones at room temperature and 4 bar of H₂ pressure. researchgate.net The reaction is thought to proceed through a mechanism involving the dearomatization and rearomatization of the pyridine (B92270) backbone of the ligand.

Cross-Coupling Reactions Facilitated by 2-(Di-tert-butylphosphino)ethylamine Complexes

The formation of new carbon-heteroatom bonds is a fundamental process in organic synthesis, and palladium-catalyzed cross-coupling reactions have become an indispensable tool. The 2-(di-tert-butylphosphino)ethylamine ligand has proven to be highly effective in this arena, particularly in C-N bond formation.

C-N Cross-Coupling Methodologies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a powerful method for the synthesis of arylamines. The success of this reaction is highly dependent on the nature of the phosphine (B1218219) ligand. Ligands that are both bulky and electron-rich are known to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. The 2-(di-tert-butylphosphino)ethylamine ligand fits this profile well.

A general representation of the Buchwald-Hartwig amination is shown below:

Table 1: Generalized Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Aryl Halide (Ar-X) | Amine (R¹R²NH) | Pd source + Ligand | Arylamine (Ar-NR¹R²) |

Note: The effectiveness of the 2-(di-tert-butylphosphino)ethylamine ligand would be evaluated based on reaction yields, turnover numbers, and substrate scope.

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is an atom-economical method for synthesizing amines. Palladium catalysts have been extensively studied for this transformation. While research has explored a variety of phosphine ligands for palladium-catalyzed hydroamination, specific studies detailing the application of 2-(di-tert-butylphosphino)ethylamine are limited. However, the general success of bulky, electron-donating phosphine ligands in the hydroamination of vinylarenes and dienes suggests that complexes of 2-(di-tert-butylphosphino)ethylamine could be effective catalysts. For instance, palladium complexes of ligands like DPPF have been successfully used in the intermolecular hydroamination of vinylarenes with arylamines in the presence of an acid co-catalyst. wikipedia.org

Emerging Catalytic Transformations

The versatility of the 2-(di-tert-butylphosphino)ethylamine ligand and its derivatives continues to be explored in novel catalytic applications. One emerging area is the use of related phosphine ligands in C-H activation reactions. For example, a chiral trans-chelating diphosphine, 1,5-bis(di-tert-butylphosphino)-2-(S)-dimethylaminopentane, has been shown to undergo triple C-H activation upon reaction with a ruthenium precursor to form a chiral carbene complex. nih.gov This highlights the potential of complexes bearing di-tert-butylphosphino groups to facilitate complex transformations involving the cleavage of typically inert C-H bonds. While not a direct application of 2-(di-tert-butylphosphino)ethylamine, this research points towards a promising direction for future catalytic developments with related ligand architectures.

Mechanistic Studies of 2 Di Tert Butylphosphino Ethylamine Mediated Catalysis

Elucidation of Catalytic Cycles and Intermediates

The catalytic cycles mediated by 2-(di-t-butylphosphino)ethylamine complexes, particularly with palladium, are often initiated by the formation of a catalytically active Pd(0) species. The ligand's flexibility is critical in stabilizing the various oxidation states and coordination geometries of the metal center throughout the cycle. A prime example is the Buchwald-Hartwig amination, a cross-coupling reaction for which this ligand has shown considerable utility. sigmaaldrich.com

A generalized catalytic cycle for a cross-coupling reaction, such as the Buchwald-Hartwig amination, is proposed to proceed through the following key steps:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the Pd(0) complex. The hemilabile nature of the this compound ligand is thought to facilitate this step by allowing for a flexible coordination sphere that can accommodate the incoming substrate. The ligand bearing a hemilabile amino group plays a crucial role in oxidative addition by lowering the activation energy barrier and stabilizing the resulting Pd(II)-aryl intermediate. chemicalbook.com

Amine Coordination and Deprotonation: Following oxidative addition, the amine nucleophile coordinates to the Pd(II) center. Subsequent deprotonation by a base generates an amido-palladium(II) complex.

Reductive Elimination: This is the product-forming step where the new C-N bond is formed, and the desired arylamine product is released from the coordination sphere of the palladium. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Throughout this cycle, the this compound ligand can modulate its coordination mode to stabilize the different intermediates. For instance, the nitrogen atom may dissociate to open up a coordination site for the incoming amine or re-associate to stabilize the complex during other phases of the cycle.

While the complete isolation and characterization of every intermediate in a catalytic cycle involving this compound is challenging, studies on related hemilabile P,N ligand systems provide strong evidence for the proposed pathways. For example, in gold catalysis, the hemilabile amino group has been shown to be crucial for stabilizing Au(III)-aryl intermediates. acs.org

Investigations into Ligand-Metal Cooperative Effects

Ligand-metal cooperativity refers to the active participation of the ligand in the transformation of substrates, going beyond its role as a mere spectator. nih.gov In the context of this compound, the amine functionality can engage in cooperative effects with the metal center.

One of the most significant cooperative effects is the potential for the N-H bond of the ligand to act as a proton shuttle. In reactions that involve proton transfer steps, such as the deprotonation of a coordinated nucleophile, the amine arm of the ligand can accept a proton and then transfer it to another species in the reaction mixture. This intramolecular proton transfer can be more efficient than an intermolecular process, thereby accelerating the catalytic rate.

Furthermore, the hemilability of the ligand is itself a form of ligand-metal cooperation. The reversible dissociation of the nitrogen donor is not a passive event but an active process that facilitates substrate coordination and product release. This dynamic behavior allows the catalyst to adapt to the changing electronic and steric requirements of the different elementary steps in the catalytic cycle. Research on various metalloenzymes has highlighted the importance of hemilability, redox-activity, and proton responsivity in facilitating complex transformations, principles that are mirrored in synthetic catalysts employing ligands like this compound. nih.gov

Kinetic and Thermodynamic Aspects of Catalytic Pathways

Kinetic and thermodynamic studies provide quantitative insights into the efficiency and feasibility of catalytic reactions. For systems employing this compound, these studies help to identify the rate-determining step and understand the influence of various reaction parameters.

Kinetic analyses of cross-coupling reactions often reveal a complex dependence on the concentrations of the catalyst, substrate, and base. For instance, in the Pd-catalyzed amination of aryl bromides using the related BINAP ligand, an induction period is often observed, which is attributed to the slow activation of the catalytic precursor. nih.gov This highlights the importance of understanding the pre-catalyst activation phase in kinetic modeling. The reaction kinetics can exhibit positive order dependence on the aryl halide and amine, and zero-order dependence on the base, suggesting that the deprotonation of the amine may not be the rate-limiting step under all conditions. nih.gov

While specific kinetic data for this compound is not extensively published, studies on analogous hemilabile P,N ligands in gold catalysis offer valuable insights. For example, the electronic properties of the ligand have a significant impact on the rate of oxidative addition. Electron-rich ligands tend to accelerate this step, as demonstrated by the faster reaction rates observed with ligands bearing electron-donating substituents. chemrxiv.org

The following interactive table presents hypothetical kinetic data based on findings from related systems to illustrate the effect of ligand electronics on the rate of oxidative addition.

| Ligand System | Substituent on Ligand | Relative Rate of Oxidative Addition |

| Pd/2-(di-t-butylphosphino)ethylamine | None | 1.0 |

| Pd/2-(di-p-methoxyphenylphosphino)ethylamine | Electron-donating | > 1.0 |

| Pd/2-(di-p-trifluoromethylphenylphosphino)ethylamine | Electron-withdrawing | < 1.0 |

This table is illustrative and based on general principles of ligand effects in catalysis.

Thermodynamic studies of catalytic cycles often involve computational methods, such as Density Functional Theory (DFT), to calculate the free energies of intermediates and transition states. These calculations can help to map out the entire energy profile of a catalytic reaction. For example, DFT calculations on gold-catalyzed cross-coupling reactions have shown that hemilabile P,N ligands can significantly lower the activation energy barrier for the oxidative addition step. acs.org

In a study on a platinum complex, the rate-determining step for CO2 reduction was identified as the reaction of a metal hydride intermediate with CO2. rsc.org This underscores the importance of understanding the reactivity of each intermediate in the catalytic cycle. The thermodynamic and kinetic parameters for a given reaction can be influenced by subtle changes in the ligand structure, such as the steric bulk of the phosphine (B1218219) substituents or the length of the linker between the phosphorus and nitrogen atoms.

Theoretical and Computational Investigations on 2 Di Tert Butylphosphino Ethylamine and Its Metal Complexes

Quantum Chemical Characterization of Electronic Structures

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 2-(Di-tert-butylphosphino)ethylamine and its coordination complexes with various metals. These studies typically focus on the geometric and electronic structure of the ligand and how these are perturbed upon coordination to a metal center.

The electronic nature of phosphine (B1218219) ligands is a critical determinant of their effectiveness in catalysis. For 2-(Di-tert-butylphosphino)ethylamine, the phosphorus atom possesses a lone pair of electrons, making it a strong σ-donor. The bulky tert-butyl groups attached to the phosphorus atom significantly influence its electronic properties. These groups are electron-donating, which increases the electron density on the phosphorus atom and enhances its σ-donating capability. This increased electron donation can stabilize the metal center in a low oxidation state, a key feature in many catalytic cycles.

Natural Bond Orbital (NBO) analysis is a computational technique frequently used to quantify the electronic effects within a molecule. In the case of metal complexes of 2-(Di-tert-butylphosphino)ethylamine, NBO analysis can provide a detailed picture of the metal-ligand bonding, including the extent of charge transfer from the phosphine ligand to the metal.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also central to understanding the reactivity of these complexes. The energy of the HOMO is related to the electron-donating ability of the complex, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the kinetic stability and reactivity of the complex. In metal complexes of 2-(Di-tert-butylphosphino)ethylamine, the HOMO is often localized on the metal d-orbitals and the phosphine lone pair, while the LUMO is typically centered on the metal or other ligands in the coordination sphere.

| Property | Description | Significance for 2-(Di-tert-butylphosphino)ethylamine |

| σ-Donation | The ability of the phosphine lone pair to donate electron density to a metal center. | The electron-rich nature of the di-tert-butylphosphino group makes it a strong σ-donor, which can stabilize electron-deficient metal centers. |

| π-Acceptance | The ability of the phosphine ligand to accept electron density from the metal into its empty orbitals. | While phosphines are generally considered poor π-acceptors, the nature of the substituents can modulate this property. |

| HOMO Energy | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. | A higher HOMO energy in the metal complex indicates a greater driving force for oxidative addition in catalytic cycles. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. | The LUMO energy can influence the stability of intermediates in a catalytic reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating kinetic stability and reactivity. | A smaller gap generally suggests higher reactivity. |

Density Functional Theory (DFT) Analysis of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of catalytic reactions involving phosphine ligands like 2-(Di-tert-butylphosphino)ethylamine. DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the step-by-step pathway of the catalytic cycle.

A prominent application of 2-(Di-tert-butylphosphino)ethylamine is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org The generally accepted mechanism for this reaction involves a series of key steps: oxidative addition, ligand substitution, deprotonation, and reductive elimination. wikipedia.org

DFT studies can provide detailed energetic profiles for each of these steps. For instance, in the oxidative addition step, the aryl halide adds to the Pd(0) center. The electron-rich nature of the 2-(Di-tert-butylphosphino)ethylamine ligand is expected to facilitate this step by increasing the electron density on the palladium center, making it more susceptible to oxidation. DFT calculations can quantify the activation barrier for this process.

Following oxidative addition, the amine substrate coordinates to the palladium(II) complex. The ethylamine (B1201723) arm of the 2-(Di-tert-butylphosphino)ethylamine ligand can play a crucial role here, potentially acting as an intramolecular base or facilitating the coordination of the incoming amine. DFT can model the transition state for this ligand exchange and the subsequent deprotonation of the coordinated amine.

Computational Prediction of Catalytic Efficiency and Selectivity

Beyond elucidating reaction mechanisms, computational chemistry, and particularly DFT, is increasingly used to predict the catalytic efficiency and selectivity of catalysts. mdpi.com For catalysts incorporating the 2-(Di-tert-butylphosphino)ethylamine ligand, computational models can help to rationalize experimentally observed outcomes and guide the design of more effective catalysts.

Catalytic efficiency is often related to the turnover frequency (TOF) of the catalyst, which is determined by the energy of the highest barrier in the catalytic cycle (the turnover-determining intermediate and transition state). By calculating the free energy profile of the entire catalytic cycle, DFT can provide an estimate of the theoretical maximum TOF. These calculations can be used to compare the efficiency of different catalysts under identical conditions.

Selectivity, the ability of a catalyst to favor the formation of one product over others, is another critical aspect that can be investigated computationally. In many cross-coupling reactions, issues of chemo-, regio-, and stereoselectivity can arise. DFT calculations can be employed to explore the different reaction pathways leading to various products. By comparing the activation barriers for these competing pathways, it is possible to predict which product will be favored.

For example, in the case of a reaction with multiple possible coupling sites on a substrate, DFT can be used to calculate the energy barriers for the reaction at each site. The pathway with the lower energy barrier would be predicted to be the major reaction channel, thus determining the regioselectivity. The steric and electronic properties of the 2-(Di-tert-butylphosphino)ethylamine ligand, as captured by the computational model, are key to understanding and predicting these selectivities. The bulky tert-butyl groups can create a specific steric environment around the metal center, which can favor the approach of one substrate or one reaction orientation over another.

| Computational Prediction | Method | Application to 2-(Di-tert-butylphosphino)ethylamine Catalysts |

| Catalytic Efficiency (Turnover Frequency) | Calculation of the free energy profile of the entire catalytic cycle to identify the turnover-determining transition state. | Can be used to compare the predicted efficiency of catalysts with 2-(di-tert-butylphosphino)ethylamine to those with other phosphine ligands. |

| Regioselectivity | Comparison of activation energy barriers for reaction at different sites of a substrate. | The steric bulk of the ligand can be computationally modeled to predict which regioisomer will be preferentially formed. |

| Enantioselectivity (for chiral catalysts) | Calculation of transition state energies for the formation of different enantiomers. | While 2-(di-tert-butylphosphino)ethylamine is achiral, this method is crucial for chiral derivatives. |

Advanced Spectroscopic and Structural Characterization of 2 Di Tert Butylphosphino Ethylamine Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy, including ¹H, ¹³C, and ³¹P nuclei, is a cornerstone for the structural analysis of phosphine-containing compounds in solution. For a hypothetical metal complex of 2-(Di-tert-butylphosphino)ethylamine, one would expect to observe characteristic signals. In ¹H NMR, the ethylamine (B1201723) backbone protons would show specific chemical shifts and coupling patterns, while the bulky di-tert-butyl groups would present a distinct singlet or doublet depending on the phosphorus coupling. The ³¹P NMR spectrum is particularly informative, with the chemical shift being highly sensitive to the coordination environment of the phosphorus atom. Coordination to a metal center typically induces a significant downfield shift compared to the free ligand. However, specific and verified data for 2-(Di-tert-butylphosphino)ethylamine is not available in the surveyed literature.

X-ray Diffraction Analysis for Solid-State Molecular Structures

Single-crystal X-ray diffraction provides definitive proof of molecular structure in the solid state, offering precise bond lengths, bond angles, and coordination geometries. For a metal complex of 2-(Di-tert-butylphosphino)ethylamine, this technique would reveal the exact manner of coordination, the geometry around the metal center (e.g., square planar, tetrahedral), and the conformation of the ligand. While crystal structures for numerous palladium and other transition metal complexes with various phosphine (B1218219) ligands have been reported, specific crystallographic data for complexes of 2-(Di-tert-butylphosphino)ethylamine are absent from the accessible scientific record. For instance, studies on related but distinct ligands like bis[2-(di-t-butylphosphino)ethyl]amine, which features two phosphinoethyl groups, have been published, but this information is not directly transferable.

Complementary Spectroscopic Techniques for Complex Characterization

Other spectroscopic methods such as Infrared (IR) spectroscopy and mass spectrometry (MS) are routinely used to complement NMR and X-ray data. IR spectroscopy can identify characteristic vibrational frequencies, such as the P-C and N-H stretches, and their shifts upon coordination to a metal. Mass spectrometry would confirm the molecular weight of the ligand and its complexes. While general principles of these techniques are well-established, their specific application to 2-(Di-tert-butylphosphino)ethylamine and its compounds is not documented in the available literature.

Future Perspectives in the Research and Development of 2 Di Tert Butylphosphino Ethylamine Based Systems

Rational Design of Next-Generation Catalysts

The development of new catalysts based on the 2-(di-tert-butylphosphino)ethylamine scaffold is moving towards a more deliberate and rational design approach. This strategy aims to fine-tune the catalyst's properties by systematically modifying the ligand structure to enhance activity, selectivity, and stability. A key principle in this endeavor is the understanding of structure-activity relationships (SAR). nih.govresearchgate.net By making targeted alterations to the ligand backbone, researchers can influence the metal center's electronic environment and steric accessibility, thereby optimizing performance for specific reactions.

Key strategies in the rational design of these catalysts include:

Modification of the Ligand Backbone: Introducing substituents or altering the carbon chain connecting the phosphine (B1218219) and amine groups can impose specific geometric constraints on the resulting metal complex. This can lead to improved selectivity in reactions where the spatial arrangement of substrates around the metal center is critical.

Tuning Steric and Electronic Properties: The bulky tert-butyl groups are a defining feature, but their effects can be further modulated. Replacing a tert-butyl group with other bulky or electronically different groups can impact the catalyst's stability and reactivity. For instance, increasing steric hindrance can enhance catalyst stability and influence the regioselectivity of a reaction. mdpi.com

Development of Bifunctional Catalysts: Incorporating additional functional groups into the ligand framework can introduce secondary interactions that facilitate a catalytic cycle. This approach holds promise for creating catalysts that can activate substrates or stabilize transition states through cooperative effects. researchgate.net

The systematic study of these modifications allows for the creation of data-driven models that can predict catalytic performance, accelerating the discovery of next-generation catalysts for known transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. sigmaaldrich.com

| Catalyst Modification Strategy | Targeted Property | Potential Outcome |

| Backbone Rigidification | Steric Control, Stability | Enhanced enantioselectivity, higher turnover numbers |

| Electronic Tuning via Substituents | Metal Center Reactivity | Increased reaction rates, broader substrate scope |

| Introduction of Secondary Functional Groups | Substrate Activation, Transition State Stabilization | Lower activation energies, novel reaction pathways |

Table 1: Strategies for the rational design of catalysts based on 2-(di-tert-butylphosphino)ethylamine.

Exploration of Novel Reaction Pathways and Applications

Beyond optimizing existing catalytic processes, a significant frontier is the application of 2-(di-tert-butylphosphino)ethylamine-based systems in entirely new reaction pathways. The unique reactivity of metal complexes bearing this ligand makes them prime candidates for tackling challenging chemical transformations.

A particularly promising area is C-H bond activation and functionalization . The direct conversion of ubiquitous C-H bonds into more complex functional groups is a major goal in synthetic chemistry, offering more atom-economical and efficient synthetic routes. nih.gov The electron-rich nature of the phosphine in 2-(di-tert-butylphosphino)ethylamine can facilitate the oxidative addition of a metal into a C-H bond, a key step in many catalytic cycles. Research has shown that related phosphine-ligated metal complexes can mediate the C-H activation of various substrates, including hydrocarbons and heterocycles. nih.govmdpi.com For example, a ruthenium complex of a related chelating phosphine was shown to undergo triple C-H activation. nih.gov

Another emerging application is in polymerization catalysis . The development of new catalysts for olefin polymerization is crucial for producing advanced polymeric materials with tailored properties. mdpi.com The steric and electronic profile of 2-(di-tert-butylphosphino)ethylamine can influence the polymerization process, potentially leading to polymers with controlled molecular weights, branching, and tacticities. While late transition metal catalysts with amine-based ligands are being explored for olefin polymerization, the specific role of this phosphino-amine ligand is an area ripe for investigation. mdpi.com

The exploration of these novel applications often involves screening catalyst-ligand combinations against new classes of substrates or under unconventional reaction conditions. Success in this area not only expands the synthetic utility of 2-(di-tert-butylphosphino)ethylamine but also deepens the fundamental understanding of its coordination chemistry and reactivity.

| Novel Application Area | Key Transformation | Potential Impact |

| C-H Functionalization | Direct conversion of C-H to C-C or C-X bonds | More efficient and sustainable synthesis of complex molecules. nih.govchemrxiv.org |

| Polymerization Catalysis | Olefin and polar monomer polymerization | Creation of new materials with unique physical and chemical properties. mdpi.com |

| Small Molecule Activation | Activation of molecules like CO2 or N2 | Development of catalysts for converting abundant feedstocks into valuable chemicals. |

Table 2: Emerging applications for catalytic systems based on 2-(di-tert-butylphosphino)ethylamine.

The continued synergy between rational catalyst design and the exploration of new reactions will undoubtedly solidify the importance of 2-(di-tert-butylphosphino)ethylamine and its derivatives as powerful tools in modern chemistry.

Q & A

Q. Table 1: Key Spectral Data

| Technique | Expected Signals/Features | Reference |

|---|---|---|

| ³¹P NMR | Single peak at δ ~20 ppm (indicative of P(III)) | |

| ¹H NMR (amine) | δ 1.2–1.5 ppm (t-Bu), δ 2.6–3.0 ppm (NH₂) |

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Keep in anhydrous tetrahydrofuran (THF) at 10 wt% under inert gas (argon/nitrogen) at –20°C to prevent decomposition .

- Handling: Use gloveboxes or Schlenk techniques. Avoid exposure to oxygen or moisture, which can oxidize the phosphine to phosphine oxide (detectable via ³¹P NMR at δ ~35–40 ppm) .

- Quenching: Dispose with cold ethanol followed by aqueous H₂O₂ to neutralize reactive intermediates.

Advanced: What catalytic advantages does this compound offer in hydrogenation reactions?

Answer:

The ligand’s strong electron-donating t-butyl groups enhance metal center electron density, enabling:

Q. Table 2: Catalytic Performance Comparison

| Substrate | Catalyst System | TOF (h⁻¹) | Selectivity | Reference |

|---|---|---|---|---|

| Acetophenone | [RuCl₂(L)₂] (L = ligand) | 500 | >95% | |

| Cyclohexanone | Same as above | 450 | 90% |

Methodological Insight:

- Optimize ligand-to-metal ratios (typically 2:1 for Ru or Rh complexes) .

- Monitor reaction progress via in situ IR or GC to track H₂ uptake.

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of this compound-based systems?

Answer:

Discrepancies often arise from:

- Steric effects: Bulky t-butyl groups may hinder substrate access in confined catalytic pockets. Test substrates of varying steric bulk (e.g., aryl vs. alkyl ketones) .

- Electronic tuning: Modify ancillary ligands (e.g., chloride vs. hydride) to balance electron donation .

- Spectroscopic validation: Use EXAFS or XANES to confirm metal-ligand coordination geometry .

Case Study:

A 2023 study found lower TOFs for sterically hindered substrates. Adjusting the solvent (e.g., from THF to toluene) improved diffusion rates and restored activity .

Advanced: What mechanistic insights support the ligand’s role in enantioselective catalysis?

Answer:

While 2-(Di-t-Butylphosphino)ethylamine itself is not chiral, its derivatives (e.g., biphenyl-modified analogs) enable asymmetric induction:

- Steric guidance: Bulky groups direct substrate orientation during oxidative addition .

- Cooperative NH···O hydrogen bonding in Ru complexes stabilizes transition states in ketone hydrogenation .

Methodological Recommendations:

- Combine with chiral co-ligands (e.g., BINAP) for enantioselective transformations.

- Conduct DFT calculations to map steric/electronic contributions to transition-state stabilization .

Basic: What safety protocols are critical when working with this compound?

Answer:

- Personal protective equipment (PPE): Gloves, goggles, and flame-resistant lab coats.

- Ventilation: Use fume hoods to avoid inhalation of volatile THF or amine vapors .

- Spill management: Absorb with inert materials (e.g., vermiculite) and neutralize with dilute HCl .

Advanced: How does this ligand compare to other phosphines in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.